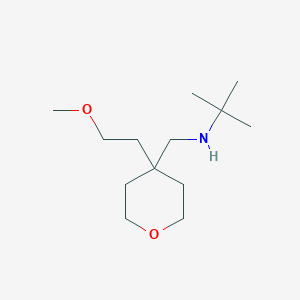
n-((4-(2-Methoxyethyl)tetrahydro-2h-pyran-4-yl)methyl)-2-methylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylpropan-2-amine is a complex organic molecule with a unique structure It contains a tetrahydropyran ring, which is a six-membered ring with five carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylpropan-2-amine typically involves multiple steps. One common method starts with the preparation of the tetrahydropyran ring, which can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The next step involves the introduction of the 2-methoxyethyl group, which can be done through a nucleophilic substitution reaction. Finally, the amine group is introduced through reductive amination, using reagents such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. The key steps include the preparation of intermediates, purification through distillation or crystallization, and final product isolation. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylpropan-2-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylpropan-2-amine: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure.
2H-Pyran-2-one, tetrahydro-4-methyl-: Another related compound with a different functional group arrangement.
Uniqueness
n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylpropan-2-amine: is unique due to its specific combination of functional groups and structural features
Actividad Biológica
N-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylpropan-2-amine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which combines a tetrahydropyran ring with a methoxyethyl substituent and a propan-2-amine group, suggests various biological activities that merit detailed investigation.
- Molecular Formula : C12H25NO2
- Molecular Weight : 215.33 g/mol
- CAS Number : Not specified in the sources, but related compounds can be found under various CAS numbers.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with biological targets, including enzymes and receptors. Preliminary studies indicate that this compound may act as an enzyme inhibitor or modulator, influencing several biochemical pathways relevant to therapeutic applications, particularly in neurological disorders.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : It could interact with neurotransmitter receptors, potentially affecting signal transduction pathways.
Case Studies and Experimental Data
- Synthesis and Characterization : The synthesis typically involves multi-step reactions that require careful optimization of conditions to achieve high yield and purity. Characterization techniques such as FTIR and NMR are employed to confirm the structure .
-
Biological Evaluation :
- A study indicated that similar compounds exhibit significant activity against various biological targets, suggesting this compound could show comparable effects .
- In vitro assays have demonstrated potential antioxidant properties and enzyme inhibition capabilities, although specific data for this compound are still emerging .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
Propiedades
Fórmula molecular |
C13H27NO2 |
|---|---|
Peso molecular |
229.36 g/mol |
Nombre IUPAC |
N-[[4-(2-methoxyethyl)oxan-4-yl]methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C13H27NO2/c1-12(2,3)14-11-13(5-8-15-4)6-9-16-10-7-13/h14H,5-11H2,1-4H3 |
Clave InChI |
LTQJQCIJDSXBJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC1(CCOCC1)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















